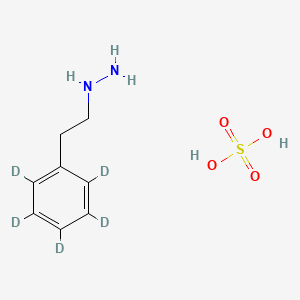

(2-Phenylethyl-d5)-hydrazine, monosulfate

Beschreibung

Significance of Deuterium (B1214612) Substitution in Organic Molecules for Research Advancement

Deuterium, a stable isotope of hydrogen, contains one proton and one neutron, effectively doubling the mass of a protium (B1232500) (¹H) atom. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly minor alteration has significant consequences, collectively known as the kinetic isotope effect (KIE), where the rate of a chemical reaction can be slowed if the C-H bond breaking is the rate-determining step. nih.govchemspider.com

This effect is a cornerstone of modern research, allowing scientists to:

Elucidate Reaction Mechanisms: By observing changes in reaction rates upon deuteration, chemists can identify which bonds are broken during a reaction's critical steps. chemspider.com

Modify Metabolic Pathways: The stronger C-D bond can resist metabolic cleavage by enzymes, particularly cytochrome P450 enzymes. chemspider.com This can slow down a drug's metabolism, leading to a longer half-life and potentially altered therapeutic effects or reduced formation of toxic metabolites. caymanchem.com

Serve as Internal Standards: Deuterated compounds are ideal internal standards in quantitative analysis, especially in mass spectrometry. veeprho.comgoogle.com They behave almost identically to their non-deuterated counterparts during sample preparation and chromatography but are distinguishable by their higher mass, ensuring accurate quantification. mdpi.comcymitquimica.com

Overview of Stable Isotope Applications in Chemical Sciences

The use of stable isotopes permeates numerous scientific disciplines. In metabolomics, isotope-labeled compounds are used as tracers to map metabolic fluxes and discover new biochemical pathways. veeprho.com In pharmaceutical research and development, deuteration is a strategy to enhance the pharmacokinetic profiles of drugs, potentially leading to improved efficacy and safety. veeprho.comnih.gov This approach has gained significant traction, culminating in the FDA approval of the first deuterated drug, deutetrabenazine, in 2017. researchgate.net Furthermore, deuterated solvents are routinely used in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interference from proton signals of the solvent. nih.gov

Historical Context of Deuterated Hydrazines in Scientific Inquiry

The scientific exploration of hydrazine (B178648) (N₂H₄) and its derivatives has a long history, with initial synthesis dating back to the late 19th century. researchgate.net The investigation of its deuterated forms began to appear in the scientific literature in the early to mid-20th century. An early study from 1938 reported the rapid hydrogen-deuterium exchange between deutero-ammonia and hydrazine, highlighting the lability of the N-H protons. acs.org

Later research delved into the kinetic isotope effects of deuterated hydrazines. For instance, studies on the catalytic decomposition of hydrazine versus deuterohydrazine revealed significant differences in reaction rates, providing insights into the reaction mechanism involving N-H bond cleavage. In the realm of pharmacology, the study of deuterated versions of hydrazine-based drugs, such as phenelzine (B1198762), began to emerge as a method to probe their mechanism of action and metabolism. Research from the 1980s demonstrated that deuterating phenelzine at specific positions significantly altered its interaction with monoamine oxidase (MAO), providing a deeper understanding of its enzymatic inhibition. nih.govclearsynth.comnih.gov These foundational studies paved the way for the sophisticated use of compounds like (2-Phenylethyl-d5)-hydrazine, monosulfate in modern research.

This compound: A Closer Look

This compound, also known as Phenelzine-d5 sulfate, is the deuterated form of phenelzine sulfate, a well-known antidepressant. clearsynth.com In this specific isotopologue, five hydrogen atoms on the phenyl ring are replaced by deuterium atoms.

Chemical and Physical Properties

The introduction of five deuterium atoms results in a predictable increase in the molecular weight of the compound compared to its non-deuterated, or protio, analog.

| Property | Value |

| Chemical Formula | C₈H₇D₅N₂ · H₂SO₄ |

| CAS Number | 1219798-40-9 |

| Molecular Weight | 239.3 g/mol |

| Appearance | Solid |

| Solubility | Soluble in Water, DMSO, Methanol |

| Synonyms | Phenelzine-d5 Sulfate, (Phenethyl-d5)hydrazine sulfate |

Data sourced from various chemical suppliers. caymanchem.com

Synthesis of this compound

The synthesis of isotopically labeled compounds like this compound requires specialized methods. While specific proprietary synthesis routes are not always published, a general approach can be inferred from established chemical literature. The synthesis would likely start with a deuterated precursor, such as benzene-d6 (B120219).

A plausible synthetic route involves:

Friedel-Crafts Acylation: Benzene-d6 is reacted with ethylene (B1197577) oxide or a similar two-carbon electrophile under Friedel-Crafts conditions to produce 2-phenylethanol-d5.

Conversion to an Alkyl Halide: The resulting alcohol is then converted to a more reactive leaving group, such as 2-phenylethyl-d5 bromide, using a reagent like phosphorus tribromide.

Hydrazine Substitution: The deuterated phenylethyl bromide is then reacted with hydrazine hydrate (B1144303) to displace the bromide and form the (2-Phenylethyl-d5)-hydrazine base. researchgate.net

Salt Formation: Finally, the free base is treated with sulfuric acid to yield the stable monosulfate salt, this compound.

Alternative methods for deuteration include metal-catalyzed hydrogen-deuterium exchange, where a non-deuterated compound is treated with a deuterium source like heavy water (D₂O) in the presence of a catalyst. google.commdpi.com

Research Applications and Findings

The primary and most critical application of this compound is its role as an internal standard in bioanalytical methods. nih.govveeprho.com

Use as an Internal Standard

In pharmacokinetic studies, researchers need to accurately measure the concentration of a drug, like phenelzine, in biological samples such as plasma or urine. google.com Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique for this purpose. cymitquimica.com By adding a known amount of this compound to each sample at the beginning of the extraction process, any variability or sample loss during preparation affects both the analyte (phenelzine) and the standard equally. mdpi.com

During MS analysis, the instrument can distinguish between the two compounds based on their mass-to-charge ratio. The deuterated standard is slightly heavier and thus appears at a different point on the mass spectrum. The ratio of the phenelzine peak to the phenelzine-d5 peak allows for highly precise and accurate quantification of the drug, correcting for any experimental inconsistencies. google.comcymitquimica.com

Elucidating Metabolic Pathways and Enzyme Mechanisms

Beyond its use as an analytical standard, deuterated phenelzine has been instrumental in studying the drug's metabolism and its interaction with its target enzyme, monoamine oxidase (MAO). clearsynth.comnih.gov Phenelzine is known as a "suicide inhibitor" of MAO, meaning it is converted by the enzyme into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. clearsynth.com

Studies comparing the effects of phenelzine and deuterated phenelzine on MAO activity have provided key insights into this process. For example, research using 1,1-dideuterated phenelzine (where deuterium is on the carbon adjacent to the hydrazine group) showed a significant isotope effect. clearsynth.com The deuteration slowed the rate of metabolism, which led to an accumulation of a reactive intermediate and, consequently, a more potent irreversible inhibition of MAO. nih.govclearsynth.com This type of study confirms that the cleavage of the C-H bond at that specific position is a critical step in the metabolic pathway leading to both the formation of metabolites and the inactivation of the enzyme. clearsynth.com Such findings are crucial for understanding drug mechanisms and for the rational design of new, potentially more effective, therapeutic agents.

Eigenschaften

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)ethylhydrazine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4)/i1D,2D,3D,4D,5D; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBKMJIPNDOHFR-GWVWGMRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNN.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCNN)[2H])[2H].OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenylethyl D5 Hydrazine, Monosulfate, and Deuterated Analogs

Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis

The selective replacement of hydrogen with deuterium in an organic molecule can be achieved through several synthetic routes. researchgate.net These methods range from direct exchange reactions on the final molecule or a late-stage intermediate to building the molecule from smaller, pre-deuterated precursors. researchgate.net The choice of strategy depends on factors such as the desired location of the deuterium atoms, the stability of the substrate, and the availability of starting materials.

Hydrogen-Deuterium (H-D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This method is atom-economical and can often be performed in a single step. acs.org The feasibility and regioselectivity of the exchange are highly dependent on the reaction conditions and the nature of the C-H bond.

Acid- and Base-Catalyzed Exchange: Protons on carbon atoms adjacent to activating groups (e.g., carbonyls) or on aromatic rings can be exchanged for deuterium under acidic or basic conditions. mdpi.com The process typically involves a deuterated solvent, most commonly deuterium oxide (D₂O), which serves as the deuterium source. libretexts.org

Acid-catalyzed exchange on aromatic rings proceeds via an electrophilic aromatic substitution mechanism. nih.gov Deuterated acids like D₂SO₄ or CF₃COOD can facilitate the deuteration of electron-rich aromatic positions. mdpi.comnih.gov For a phenylethyl moiety, this could lead to deuteration on the phenyl ring, primarily at the ortho and para positions.

Base-catalyzed exchange is effective for protons with sufficient acidity, such as those alpha to a carbonyl group, through an enolization mechanism. mdpi.com While less directly applicable to the phenylethyl group itself, this principle is fundamental in many deuteration strategies.

Metal-Catalyzed Exchange: Transition metal catalysts, particularly those based on platinum, palladium, iridium, and rhodium, are powerful tools for activating C-H bonds for H-D exchange. google.comresearchgate.net These reactions can be performed under homogeneous or heterogeneous conditions and can facilitate deuterium incorporation into otherwise unreactive C-H bonds. mdpi.com

Heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are widely used. mdpi.com Interestingly, different metals can exhibit different regioselectivities. For instance, platinum catalysts tend to favor the deuteration of aromatic positions, while palladium catalysts often show a preference for aliphatic C-H bonds, such as those at the benzylic position. mdpi.com A mixed catalyst system of both palladium and platinum can sometimes achieve more complete deuteration, including at sterically hindered positions. mdpi.com

Homogeneous catalysts , such as certain iridium complexes, are also highly effective for deuterating both aliphatic and aromatic substrates. researchgate.net

| Method | Deuterium Source | Catalyst/Reagent | Applicable Positions | Key Features |

|---|---|---|---|---|

| Acid-Catalyzed Exchange | D₂O, D₂SO₄, CF₃COOD | Strong deuterated acid | Electron-rich aromatic C-H | Proceeds via electrophilic aromatic substitution. nih.gov |

| Base-Catalyzed Exchange | D₂O, CH₃OD | Base (e.g., NaOD) | Acidic C-H (e.g., α-carbonyl) | Relies on keto-enol tautomerism. mdpi.com |

| Metal-Catalyzed Exchange (Heterogeneous) | D₂, D₂O | Pd/C, Pt/C | Aromatic and aliphatic C-H | Catalyst choice can influence regioselectivity (Pt for aromatic, Pd for aliphatic). mdpi.com |

An alternative to direct H-D exchange is a bottom-up approach where the molecule is constructed from starting materials that already contain deuterium at the desired positions. beilstein-journals.org This method offers precise control over the location of the deuterium labels and can achieve high levels of isotopic incorporation.

Common deuterated reagents and precursors include:

Deuterated Solvents: Deuterium oxide (D₂O) and deuterated alcohols (e.g., methanol-d₄) are the most common and cost-effective deuterium sources. researchgate.net

Deuterated Hydrides: Reagents like sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄) are used for the reductive incorporation of deuterium, for example, by reducing a carbonyl group to a deuterated methylene (B1212753) or methine group. researchgate.net

Deuterium Gas (D₂): Used in catalytic hydrogenation/deuteration reactions to saturate double or triple bonds, resulting in the addition of two deuterium atoms across the bond.

Deuterated Building Blocks: Simple, commercially available deuterated compounds (e.g., benzene-d₆, deuterated aldehydes) can be used in multi-step syntheses. beilstein-journals.orgbeilstein-archives.org For instance, the synthesis of (2-Phenylethyl-d5)-hydrazine could potentially start from benzene-d6 (B120219) or a deuterated styrene (B11656) derivative.

This strategy is often more laborious and expensive than H-D exchange but is invaluable when specific labeling patterns are required that cannot be achieved through exchange reactions. beilstein-journals.org

Modern synthetic chemistry has increasingly turned to advanced catalytic systems, including biocatalysis, to achieve highly selective deuteration under mild conditions. rsc.org

Advanced Metal Catalysis: Beyond the heterogeneous catalysts mentioned earlier, sophisticated organometallic complexes are used to direct deuteration to specific C-H bonds. These catalysts can offer high selectivity by coordinating to a directing group within the substrate molecule, guiding the deuterium incorporation to a nearby position.

Enzymatic Deuteration: Enzymes are highly specific catalysts that can perform reactions with exceptional regio- and stereoselectivity. researchgate.neteuropa.eu Their use in deuteration is a growing field, offering several advantages:

High Selectivity: Enzymes can often distinguish between very similar C-H bonds, allowing for precise deuterium labeling that is difficult to achieve with traditional chemical methods. nih.govwisc.edu

Mild Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, which is suitable for sensitive molecules. europa.eu

Reduced Byproducts: The high specificity of enzymes minimizes the formation of unwanted side products. europa.eu

For example, aminotransferases have been used to catalyze H-D exchange at the α- and β-positions of amino acids. nih.govwisc.edu While not directly synthesizing a hydrazine (B178648), these principles demonstrate the potential for biocatalytic systems to be engineered for specific deuteration tasks on complex molecules. acs.org However, the substrate scope can be limited, and developing an enzyme for a specific non-natural substrate can be a significant challenge. acs.org

Regioselective Deuteration Techniques for Phenylethyl Moieties

Achieving regioselectivity—the control of where the deuterium is placed—is a key challenge in synthesizing specifically labeled compounds like (2-Phenylethyl-d5)-hydrazine. For the phenylethyl moiety, this means controlling deuteration on the aromatic ring versus the ethyl side chain.

Aromatic Ring Deuteration: As discussed, acid catalysis or specific metal catalysts like platinum can favor exchange on the aromatic ring. mdpi.com For substituted phenols and anilines, which are electronically similar to the phenylethyl group, methods using catalysts like NaOH or Ru₃(CO)₁₂ in D₂O have been shown to selectively deuterate the ortho and/or para positions. researchgate.net

Aliphatic Chain Deuteration: Catalysts with a preference for aliphatic C-H activation, such as palladium, can be used to target the ethyl group. The benzylic position (the CH₂ group attached to the ring) is often the most reactive site on the side chain. mdpi.com

Directed Deuteration: In more complex syntheses, a functional group on the molecule can be used to direct a metal catalyst to a specific C-H bond. This is a powerful strategy for achieving high regioselectivity in C-H activation.

Flow Chemistry: Continuous flow chemistry can also play a role in achieving selective deuteration by allowing for precise control over reaction times and conditions, which can be crucial when dealing with highly reactive intermediates. researchgate.net

Considerations in the Synthesis of Isotopically Pure Hydrazine Derivatives

The synthesis of hydrazine derivatives requires careful handling due to their reactivity and potential instability. aston.ac.ukorganic-chemistry.org When preparing isotopically labeled versions, additional considerations are necessary to ensure high isotopic purity.

Choice of Hydrazine Synthesis Method: The final step in producing a hydrazine derivative often involves the reaction of a precursor with a hydrazine source or the reduction of a hydrazone. aston.ac.ukorganic-chemistry.org To create (2-Phenylethyl-d5)-hydrazine, one might synthesize deuterated phenylethylamine and then convert it to the corresponding hydrazine, or react a deuterated electrophile with hydrazine. The chosen route must be compatible with the deuterated positions to prevent accidental H-D back-exchange.

Minimizing Back-Exchange: Labile deuterium atoms, such as those on N-H or O-H groups, will readily exchange with protons from atmospheric moisture or protic solvents. While the C-D bonds in (2-Phenylethyl-d5)-hydrazine are non-labile, care must be taken during workup and purification to avoid conditions (e.g., strong acid/base, high temperatures) that could promote the unwanted removal of the deuterium labels. mdpi.com

Isotopic Purity of Reagents: The final isotopic enrichment of the product is limited by the purity of the deuterium source. google.com Using highly enriched D₂O, D₂, or other deuterated reagents is crucial for achieving high isotopic purity in the final compound.

Characterization: Confirming the location and extent of deuteration is critical. This is typically done using Mass Spectrometry (to confirm the mass increase) and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR will show the disappearance of signals at the deuterated positions, while ²H NMR will show signals corresponding to the incorporated deuterium.

The synthesis of ¹⁵N-labeled hydrazine hydrate (B1144303) has been studied, and the optimized conditions for its production highlight the specific reaction parameters that must be controlled in isotopic labeling syntheses. xml-journal.net Similar principles of optimizing reaction time, temperature, and stoichiometry are essential for producing high-purity deuterated hydrazine derivatives.

Advanced Spectroscopic and Spectrometric Characterization of Deuterated Hydrazines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For deuterium-labeled compounds, specific NMR techniques are employed to confirm the position and extent of deuterium (B1214612) incorporation.

Deuterium NMR (²H NMR) and its Utility in Structural Elucidation

Deuterium NMR (²H NMR) spectroscopy directly observes the deuterium nucleus, which has a spin of 1. While it offers a similar chemical shift range to proton NMR, the resolution is generally lower. wikipedia.org Its primary utility lies in verifying the success of deuteration; a strong signal in the ²H NMR spectrum corresponding to the expected chemical shift confirms the presence of deuterium at a specific position. wikipedia.orgmagritek.com For (2-Phenylethyl-d5)-hydrazine, monosulfate, ²H NMR would be used to confirm the incorporation of the five deuterium atoms on the phenyl ring. The natural abundance of deuterium is very low (0.016%), so samples must typically be enriched to obtain a sufficiently strong signal. wikipedia.org The chemical shifts in ²H NMR are equivalent to those in ¹H NMR, which simplifies spectral interpretation. illinois.edu

A hypothetical ²H NMR spectrum of (2-Phenylethyl-d5)-hydrazine would show a characteristic peak or set of peaks in the aromatic region, confirming the d5-labeling on the phenyl group. The integration of this signal, often against a deuterated internal standard like acetonitrile-d3, can be used to determine the extent of deuterium incorporation. doi.org

Proton NMR (¹H NMR) Analysis of Deuterium-Substituted Systems

Proton NMR (¹H NMR) is a powerful complementary technique for analyzing deuterated compounds. The substitution of a proton with a deuterium atom leads to the disappearance of the corresponding signal in the ¹H NMR spectrum. jove.comopenochem.orgresearchgate.net This absence of signals is a clear indicator of the location of deuteration. studymind.co.uk In the case of (2-Phenylethyl-d5)-hydrazine, the aromatic region of the ¹H NMR spectrum would show a significant reduction or complete absence of signals corresponding to the phenyl protons.

Furthermore, deuterium substitution can simplify complex ¹H NMR spectra by removing spin-spin coupling interactions. jove.com Since deuterium-proton coupling is typically negligible, the multiplicity of neighboring proton signals can be simplified, aiding in structural assignment. jove.com For instance, the methylene (B1212753) protons adjacent to the d5-phenyl group in (2-Phenylethyl-d5)-hydrazine would likely appear as a simpler multiplet than in its non-deuterated counterpart. It's important to note that deuterated solvents are commonly used in ¹H NMR to avoid large solvent signals, and these solvents themselves have residual proton signals that can be used for referencing. illinois.eduepfl.chnih.govwashington.edu

A combined ¹H and ²H NMR approach can provide a more accurate determination of isotopic abundance compared to traditional ¹H NMR or mass spectrometry methods alone. nih.gov

Carbon-13 NMR (¹³C NMR) in Conjunction with Deuteration

Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon framework of a molecule. nih.gov When a carbon atom is bonded to deuterium, it experiences an "isotope effect," causing a slight upfield shift in its ¹³C NMR chemical shift compared to a carbon bonded to a proton. acs.org This isotopic shift can be used to confirm the location of deuterium labeling.

In the ¹³C NMR spectrum of (2-Phenylethyl-d5)-hydrazine, the signals for the five deuterated carbons in the phenyl ring would be expected to appear at slightly lower chemical shifts than in the non-deuterated analogue. Additionally, the coupling between carbon-13 and deuterium (¹³C-D coupling) can be observed. Since deuterium has a spin of 1, a CD group will appear as a 1:1:1 triplet in the ¹³C NMR spectrum, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. oregonstate.edu This characteristic splitting pattern provides definitive evidence of deuterium substitution at a specific carbon atom. Isotopic labeling with ¹³C can further enhance the signal and utility of ¹³C NMR in these analyses. nih.govrsc.org

Table 1: Expected NMR Spectroscopic Data for (2-Phenylethyl-d5)-hydrazine

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H | ~7.2-7.4 (residual aromatic) | Singlet or narrow multiplet | Greatly diminished intensity compared to non-deuterated analog. |

| ¹H | ~3.1 (CH₂) | Triplet | Coupled to the adjacent NH₂ protons. |

| ¹H | ~2.9 (CH₂) | Triplet | Coupled to the adjacent phenyl-d5 group (simplified coupling). |

| ²H | ~7.2-7.4 (aromatic) | Broad singlet | Confirms deuteration of the phenyl ring. |

| ¹³C | ~138 (C-ipso) | Singlet (broadened) | Attached to the ethyl group. |

| ¹³C | ~129 (C-ortho, C-meta) | Triplet (¹JCD) | Upfield shifted due to deuterium isotope effect. |

| ¹³C | ~127 (C-para) | Triplet (¹JCD) | Upfield shifted due to deuterium isotope effect. |

| ¹³C | ~50 (CH₂) | Singlet | Adjacent to the phenyl-d5 group. |

| ¹³C | ~38 (CH₂) | Singlet | Adjacent to the hydrazine (B178648) group. |

Mass Spectrometry (MS) Techniques for Isotopic Purity and Quantification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is crucial for verifying the molecular weight of deuterated compounds and determining their isotopic purity.

High-Resolution Mass Spectrometry for Deuterated Compound Verification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov For this compound, HRMS would be used to confirm the exact mass, which will be higher than its non-deuterated counterpart due to the presence of five deuterium atoms. The mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u) is significant enough to be easily detected by HRMS. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used in conjunction with HRMS for the analysis of polar and thermally labile molecules like hydrazine derivatives. nih.gov The high resolving power of modern mass spectrometers can distinguish between the monoisotopic peak of the deuterated compound and any residual non-deuterated or partially deuterated species, thus allowing for an assessment of isotopic purity. nih.govrsc.org

Table 2: Theoretical Mass Data for (2-Phenylethyl)-hydrazine Isotopologues

| Compound | Formula | Monoisotopic Mass (u) |

| (2-Phenylethyl)-hydrazine | C₈H₁₂N₂ | 136.1000 |

| (2-Phenylethyl-d5)-hydrazine | C₈H₇D₅N₂ | 141.1314 |

Isotope Dilution Mass Spectrometry in Quantitative Analysis

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. nih.govosti.govnist.gov In this method, a known amount of the deuterated standard, (2-Phenylethyl-d5)-hydrazine, is added to a sample containing the non-deuterated analyte. The ratio of the deuterated to non-deuterated compound is then measured by mass spectrometry. rsc.org

Because the deuterated standard is chemically identical to the analyte, it behaves similarly during sample preparation, extraction, and ionization, thus correcting for any sample loss or matrix effects. nih.govnih.govscispace.com This results in highly accurate and precise quantification. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed for IDMS to enhance selectivity and sensitivity. americanlaboratory.comnih.gov The use of deuterated internal standards is a well-established practice in quantitative bioanalysis. researchgate.netacs.org

Vibrational Spectroscopy (FTIR, Raman) for Deuterium-Induced Shifts

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable insights into the structural changes resulting from isotopic substitution. The replacement of hydrogen with deuterium in (2-Phenylethyl-d5)-hydrazine leads to predictable shifts in the vibrational frequencies of the molecule, particularly those associated with the vibrations of the phenyl ring.

According to the principles of vibrational spectroscopy, the frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium is approximately twice as heavy as hydrogen, the vibrational modes involving the C-D bonds will have lower frequencies compared to the corresponding C-H modes in the non-deuterated compound.

Expected Spectral Shifts:

C-D Stretching Vibrations: The most significant and readily identifiable shifts are expected for the C-H stretching vibrations of the aromatic ring. In phenelzine (B1198762), the aromatic C-H stretching bands typically appear in the region of 3000-3100 cm-1. In (2-Phenylethyl-d5)-hydrazine, these modes will be replaced by C-D stretching vibrations, which are expected to appear at a significantly lower frequency, typically in the range of 2200-2300 cm-1.

C-H Bending Vibrations: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds will also be shifted to lower frequencies upon deuteration. Aromatic C-H out-of-plane bending modes in phenelzine are typically observed in the 700-900 cm-1 region. The corresponding C-D bending modes in the deuterated compound would be expected at lower wavenumbers.

The vibrations of the ethyl-hydrazine side chain (N-H, C-H, C-N, N-N stretching and bending modes) are expected to be less affected by the deuteration of the phenyl ring. However, some minor shifts may be observed due to changes in vibrational coupling.

The table below provides a qualitative comparison of the expected vibrational modes and their approximate frequency ranges for phenelzine and (2-Phenylethyl-d5)-hydrazine.

| Vibrational Mode | Approximate Frequency Range (Phenelzine, cm-1) | Expected Approximate Frequency Range ((2-Phenylethyl-d5)-hydrazine, cm-1) |

| Aromatic C-H Stretch | 3000 - 3100 | Not Present |

| Aromatic C-D Stretch | Not Present | 2200 - 2300 |

| Aliphatic C-H Stretch | 2800 - 3000 | 2800 - 3000 |

| N-H Stretch | 3200 - 3400 | 3200 - 3400 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-H Bending (Aromatic) | 700 - 900 | Shifted to lower frequency |

| C-D Bending (Aromatic) | Not Present | Present at lower frequency than C-H bend |

| N-N Stretch | 1000 - 1200 | 1000 - 1200 |

The analysis of these deuterium-induced shifts in both FTIR and Raman spectra can provide a detailed confirmation of the location of isotopic labeling and offer a more refined understanding of the vibrational dynamics of the molecule.

Mechanistic Studies and Kinetic Isotope Effects with Deuterated Phenylethylhydrazine Analogs

Principles of Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

The kinetic isotope effect is a direct consequence of the mass difference between isotopes, which in turn affects the vibrational frequencies of chemical bonds. A bond to a heavier isotope has a lower zero-point vibrational energy than a bond to a lighter isotope. For a reaction to occur, a certain amount of energy, the activation energy, must be supplied to break this bond. Because the bond to the heavier isotope starts from a lower energy state, it requires more energy to reach the transition state, resulting in a slower reaction rate. The magnitude of the KIE is typically expressed as the ratio of the rate constant for the reaction with the light isotope (kL) to the rate constant for the reaction with the heavy isotope (kH).

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects

Kinetic isotope effects are broadly categorized into two types: primary and secondary.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For deuterium labeling, this is denoted as kH/kD. The magnitude of the primary deuterium KIE is typically greater than 1, often in the range of 2 to 7, but can be even larger in cases of quantum mechanical tunneling. libretexts.org A significant primary KIE is strong evidence that the C-H bond is being cleaved in the slowest step of the reaction.

A secondary kinetic isotope effect occurs when the bond to the isotopically labeled atom is not broken in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. princeton.edu Secondary KIEs arise from changes in the hybridization or steric environment of the carbon atom bearing the deuterium during the reaction. They are further classified based on the position of the isotope relative to the reaction center. For instance, an α-secondary KIE involves isotopic substitution at the carbon atom undergoing a change in hybridization, while a β-secondary KIE involves substitution at an adjacent carbon.

Application of Deuterium Labeling in Investigating Chemical Reaction Pathways

Deuterium labeling is a powerful technique for tracing the path of hydrogen atoms throughout a chemical reaction. By strategically placing deuterium atoms in a reactant molecule, chemists can follow their fate in the products, providing a detailed map of the reaction pathway. This approach is particularly useful in studying complex biochemical reactions, such as those catalyzed by enzymes.

In the context of phenylethylhydrazine and its analogs, deuterium labeling has been instrumental in understanding their metabolism and mechanism of action as monoamine oxidase (MAO) inhibitors. Phenelzine (B1198762), a close analog of (2-Phenylethyl-d5)-hydrazine, is known to be both a substrate and an inhibitor of MAO. nih.gov Mechanistic studies have utilized deuterated forms of phenelzine to investigate the chemical transformations it undergoes.

Research on 1,1-dideuterated phenelzine has provided significant insights into its interaction with MAO. nih.gov The primary metabolic pathway of phenelzine is oxidation by MAO to form phenylacetaldehyde. nih.gov By replacing the hydrogen atoms at the C1 position with deuterium, researchers observed a primary kinetic isotope effect (VH/VD) of 3.1. nih.gov This finding strongly indicates that the cleavage of the C-H bond at the C1 position is a rate-determining step in the metabolic process. nih.gov

The proposed mechanism suggests that phenelzine is first oxidized to a phenylethyldiazene intermediate. nih.gov This intermediate can then either react with the enzyme, leading to its irreversible inhibition, or undergo further transformation to a phenylethylidene hydrazine (B178648) intermediate, which is subsequently hydrolyzed to phenylacetaldehyde. nih.gov The deuterium isotope effect slows down the formation of the phenylethylidene hydrazine, leading to a higher concentration of the phenylethyldiazene intermediate and thus potentiating the irreversible inhibition of MAO. nih.gov

Deuterium-Induced Alterations in Reaction Rates and Selectivity

The substitution of hydrogen with deuterium can significantly alter the rates of chemical reactions, a direct consequence of the kinetic isotope effect. As discussed, the stronger C-D bond compared to the C-H bond leads to a higher activation energy for bond cleavage and consequently a slower reaction rate. This principle has been effectively demonstrated in studies with deuterated phenylethylhydrazine analogs.

The deuteration of phenelzine has been shown to potentiate its biochemical effects by slowing its degradation. nih.gov In vivo studies in rats have demonstrated that the administration of 1,1,2,2-tetradeutero-phenelzine (d4PEH) leads to a greater inhibition of striatal MAO compared to the non-deuterated compound. nih.gov This enhanced inhibition is attributed to the reduced rate of metabolism of the deuterated drug, allowing it to persist for a longer duration and exert a more profound effect. nih.gov

This alteration in reaction rate directly impacts the pharmacological activity of the compound. The table below summarizes the comparative effects of phenelzine (PEH) and its deuterated analog (d4PEH) on the levels of various monoamines in the rat striatum.

| Compound | Dose (mg/kg) | Dopamine (% of control) | m-Tyramine (% of control) | p-Tyramine (% of control) | Serotonin (B10506) (% of control) |

| PEH | 5 | ~120% | ~250% | ~300% | ~150% |

| d4PEH | 5 | ~150% | ~400% | ~500% | ~200% |

| PEH | 50 | ~180% | ~800% | ~1000% | ~250% |

| d4PEH | 50 | ~200% | ~1200% | ~1500% | ~350% |

| PEH | 100 | ~220% | ~1000% | ~1200% | ~300% |

| d4PEH | 100 | ~250% | ~1500% | ~1800% | ~450% |

| Data extrapolated from published research and presented as approximate percentage increases relative to control values for illustrative purposes. nih.gov |

As the data indicates, at all tested doses, the deuterated analog (d4PEH) produced a more substantial increase in the levels of dopamine, m-tyramine, p-tyramine, and serotonin compared to the non-deuterated phenelzine. nih.gov This is a direct consequence of the deuterium-induced slowing of the metabolic rate, leading to higher effective concentrations of the drug and, therefore, a more pronounced inhibition of MAO.

Research Applications of 2 Phenylethyl D5 Hydrazine, Monosulfate As a Stable Isotope Standard

Role as an Internal Standard in Bioanalytical Method Development

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis. (2-Phenylethyl-d5)-hydrazine, monosulfate is ideally suited for this role in the development of methods to measure its non-deuterated counterpart, phenelzine (B1198762). An internal standard is added at a known concentration to all samples, including calibration standards, quality controls, and unknown study samples, at the earliest stage of sample processing. This allows it to account for variability introduced during various stages of the analytical workflow, such as sample extraction, potential degradation, injection volume inconsistencies, and fluctuations in mass spectrometer response.

The accurate measurement of drugs and their metabolites in complex biological matrices like plasma, blood, or urine is a significant challenge due to the presence of numerous endogenous components that can interfere with the analysis. These interferences, collectively known as matrix effects, can cause ion suppression or enhancement, leading to inaccurate quantification. Because (2-Phenylethyl-d5)-hydrazine has physicochemical properties that are virtually identical to phenelzine, it co-elutes with the analyte during chromatographic separation and experiences the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, ensuring reliable and accurate quantification.

A key example of its application is in the development of a quantitative gas chromatography-mass spectrometry (GC-MS) assay for phenelzine in human plasma. In one such method, a deuterated form of phenelzine (Phenelzine-d) was synthesized and used as the internal standard. nih.gov The assay involved a derivatization step where phenelzine reacted with pentafluorobenzaldehyde (B1199891) to form a stable hydrazone derivative, which has favorable chromatographic properties. nih.gov The use of the deuterated internal standard was crucial for the method's precision, enabling the reliable measurement of phenelzine at concentrations as low as 2 ng/mL in patient plasma samples. nih.gov

Table 1: Bioanalytical Method Parameters for Phenelzine Quantification This table is interactive. Users can sort and filter the data.

| Analytical Method | Internal Standard (IS) | Biological Matrix | Limit of Quantification (LOQ) | Linearity Range | Reference |

|---|---|---|---|---|---|

| GC-MS | Phenelzine-d | Human Plasma | 2 ng/mL | Not Specified | nih.gov |

| LC-MS/MS | Hydroxyzine | Human Plasma | 0.51 ng/mL | 0.51-25.2 ng/mL | nih.gov |

| UPLC-MS/MS | Hydroxyzine | Human Plasma | 0.508 ng/mL | 0.508-25.144 ng/mL | ijpda.org |

Application in Tracing Metabolic Pathways of Related Compounds

Understanding the metabolic fate of a drug is essential in pharmaceutical research. Stable isotope-labeled compounds like (2-Phenylethyl-d5)-hydrazine are invaluable for elucidating the metabolic pathways of the parent drug, phenelzine. When a deuterated drug is administered, its metabolites will retain the deuterium (B1214612) label, allowing them to be distinguished from endogenous compounds with similar structures.

Studies utilizing stable isotope-labeled phenelzine have been crucial in clarifying its metabolism in humans. drugbank.com Early research suggested that phenelzine might be metabolized through acetylation, but studies using a labeled form of the drug did not detect N-acetylphenelzine in plasma or urine samples. drugbank.com Instead, these studies confirmed that the primary metabolic pathway is oxidation. The major metabolites identified were phenylacetic acid and p-hydroxyphenylacetic acid, which together account for approximately 73-79% of an administered dose excreted in the urine within 96 hours. drugbank.comdrugbank.comwikipedia.org Other minor metabolites that have been identified include phenethylamine (B48288) and phenylethylidenehydrazine. wikipedia.orgnih.gov The use of the deuterated analog was essential to definitively distinguish the drug's metabolites from structurally similar endogenous compounds. drugbank.com

Table 2: Major and Minor Metabolites of Phenelzine This table is interactive. Users can sort and filter the data.

| Metabolite Name | Metabolic Pathway | Significance | References |

|---|---|---|---|

| Phenylacetic acid | Oxidation | Major | drugbank.comdrugbank.comwikipedia.orgnih.gov |

| p-Hydroxyphenylacetic acid | Oxidation | Major | drugbank.comdrugbank.comwikipedia.orgnih.gov |

| Phenethylamine | Oxidation | Minor | wikipedia.orgnih.gov |

| N²-acetylphenelzine | Acetylation | Previously suggested, now considered not significant in humans | drugbank.comwikipedia.org |

Development of Quantitative Mass Spectrometry Assays for Related Deuterated Analogs

The development of robust and reliable quantitative assays using mass spectrometry is a cornerstone of drug development and clinical monitoring. This compound is the ideal internal standard for assays quantifying phenelzine. The development of such methods involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection.

For instance, in GC-MS and LC-MS/MS methods, sample preparation often involves a derivatization step to improve the analyte's stability and chromatographic behavior. nih.govnih.gov In the GC-MS method previously mentioned, derivatization with pentafluorobenzaldehyde was employed. nih.gov For LC-MS/MS, a similar derivatization has been used, followed by solid-phase extraction to clean up the sample before injection into the chromatographic system. nih.gov

The mass spectrometer is typically operated in the multiple reaction-monitoring (MRM) mode for quantification. nih.govijpda.org This highly selective and sensitive technique involves monitoring a specific precursor ion-to-product ion transition for both the analyte and its deuterated internal standard. For example, in an LC-MS/MS assay for derivatized phenelzine, the transition of m/z 305.1→105.1 was monitored, while a different transition would be selected for the deuterated analog, reflecting the mass increase from the deuterium labels. nih.gov The development process includes rigorous validation of the assay for parameters such as linearity, accuracy, precision, sensitivity, and stability, ensuring the data generated is reliable for its intended purpose, such as pharmacokinetic studies. nih.govijpda.org

Future Directions and Emerging Research Avenues in Deuterated Hydrazine Chemistry

Advancements in Regioselective and Cost-Effective Deuteration Syntheses

The primary challenge in harnessing the benefits of deuteration lies in the precise and economical synthesis of the target molecules. Future progress hinges on developing methods that offer high regioselectivity—the ability to replace specific hydrogen atoms with deuterium (B1214612)—and are scalable for practical application. While early methods often relied on incorporating commercially available deuterated starting materials, contemporary research is focused on more sophisticated and versatile strategies. nih.gov

Transition-metal-catalyzed C–H bond functionalization has emerged as a powerful tool for the site-selective deuteration of complex organic molecules. rsc.orgsemanticscholar.org This approach allows for the direct replacement of hydrogen with deuterium at positions that are typically unreactive, offering unparalleled precision. rsc.org Another key area of advancement is the refinement of Hydrogen Isotope Exchange (HIE) reactions. rsc.org These methods, which involve the exchange of protons for deuterons from a deuterium source like heavy water (D₂O), are becoming more efficient and applicable to a wider range of substrates, including phenylethylamine derivatives. rsc.org The development of novel catalysts and reaction conditions is crucial for lowering the cost and improving the accessibility of these syntheses, making deuterated compounds like (2-Phenylethyl-d5)-hydrazine more viable for extensive research and potential therapeutic development. precisionbusinessinsights.com

| Synthetic Method | Description | Advantages for Hydrazine (B178648) Deuteration | Challenges |

|---|---|---|---|

| Transition-Metal Catalyzed C-H Activation | Direct replacement of a C-H bond with a C-D bond at a specific position, guided by a directing group or inherent substrate reactivity. semanticscholar.org | High regioselectivity; applicable to late-stage functionalization of complex molecules. rsc.org | Cost of catalysts, optimization of directing groups, and removal of directing groups. semanticscholar.org |

| Hydrogen Isotope Exchange (HIE) | Exchange of hydrogen atoms with deuterium from a deuterated source (e.g., D₂O, D₂ gas) often facilitated by a metal catalyst. rsc.org | Potentially high deuterium incorporation; uses inexpensive deuterium sources. | Can lead to multiple deuteration sites (scrambling); requires harsh conditions for non-activated C-H bonds. |

| Use of Deuterated Precursors | Incorporation of simple, commercially available deuterated building blocks (e.g., CD₃I, deuterated solvents) into a larger molecular scaffold. nih.gov | Straightforward and predictable incorporation of deuterium. | Limited to the availability of specific deuterated precursors; less flexible for novel deuteration patterns. |

| Reductive Alkylation with Deuterated Reagents | Introduction of deuterium via reductive amination or alkylation using deuterated reducing agents (e.g., NaBD₄) or alkylating agents. organic-chemistry.org | Efficient for synthesizing deuterated amines and their precursors. | Selectivity can be challenging depending on the substrate's functional groups. |

Integration of Advanced Analytical Techniques for Comprehensive Characterization

As synthetic methods become more sophisticated, the need for robust analytical techniques to verify the precise structure and isotopic purity of deuterated compounds becomes paramount. The comprehensive characterization of molecules such as (2-Phenylethyl-d5)-hydrazine requires a multi-faceted analytical approach that goes beyond standard methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this effort. While ¹H NMR can indicate the absence of protons at specific sites, Deuterium (²H) NMR provides direct evidence of where deuterium has been incorporated into the molecule. nasa.govnasa.gov Furthermore, ¹³C NMR can detect shifts caused by the neighboring deuterium atoms, offering additional structural confirmation. mdpi.com For complex heterocyclic structures, advanced 2D NMR techniques (like COSY and NOESY) are indispensable for unambiguous assignment of all atoms and confirming the compound's structural integrity. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is equally critical. It allows for the precise determination of the molecular weight, confirming the number of deuterium atoms incorporated and thus the isotopic enrichment of the sample. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further clues about the location of the deuterium labels. For studying dynamic systems, such as protein-ligand interactions, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for mapping binding sites and conformational changes. researchgate.net The integration of these advanced methods ensures the quality and reliability of deuterated compounds used in research.

| Analytical Technique | Primary Role in Deuterated Hydrazine Characterization | Specific Information Provided |

|---|---|---|

| Deuterium (²H) NMR Spectroscopy | Direct detection and localization of deuterium atoms. nasa.gov | Confirms site of deuteration; quantifies deuterium incorporation at specific positions. |

| High-Resolution Mass Spectrometry (HRMS) | Verification of isotopic enrichment and overall deuteration level. | Provides exact mass, confirming the number of deuterium atoms per molecule and calculating overall isotopic purity. |

| ¹³C NMR Spectroscopy | Structural confirmation through isotopic effects on carbon chemical shifts. mdpi.com | Detects splitting or shifting of carbon signals adjacent to deuterium, verifying label positions. |

| 2D NMR (COSY, HSQC, HMBC) | Complete structural elucidation of complex hydrazine derivatives. researchgate.net | Confirms the connectivity of the entire molecular skeleton, ensuring no unintended rearrangements occurred during synthesis. |

| Liquid Chromatography (LC-MS) | Purity analysis and separation from non-deuterated precursors. | Quantifies chemical purity and separates the deuterated product from starting materials and byproducts. researchgate.net |

Theoretical and Computational Modeling for Predictive Deuterium Chemistry

The effects of deuteration can be subtle and are not always predictable from simple chemical intuition. nih.govuniupo.it Therefore, theoretical and computational modeling is becoming an indispensable tool for guiding the design and understanding the behavior of deuterated molecules. By using computational chemistry, researchers can predict the metabolic fate of a drug candidate and identify the optimal positions for deuteration to achieve a desired therapeutic effect. nih.gov

At the heart of these predictive models is the calculation of the kinetic isotope effect (KIE). nih.gov Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, particularly those involving enzymatic metabolism by cytochrome P450 (CYP) enzymes. nih.gov These calculations can identify the "soft spots" in a molecule—the C-H bonds most susceptible to oxidative metabolism. For a molecule like phenelzine (B1198762), which is metabolized by monoamine oxidase (MAO), computational models can predict how deuterating the ethyl group will slow the rate of enzymatic breakdown. nih.gov This predictive power allows chemists to prioritize synthetic targets, reducing the time and expense of trial-and-error laboratory work. Furthermore, molecular dynamics simulations can model how a deuterated ligand interacts with its protein target, providing insights into whether deuteration affects binding affinity or receptor dynamics. nih.gov

Exploration of Novel Research Applications for Deuterated Hydrazine Scaffolds

The unique properties of deuterated hydrazines are paving the way for their use in a variety of novel research applications beyond their initial therapeutic indications. The enhanced metabolic stability and potency of compounds like deuterated phenelzine make them excellent tools for probing biological systems with greater precision. nih.govnih.gov

One emerging application is in mechanistic enzymology . Because deuteration can slow down an enzyme-catalyzed reaction at a specific step, deuterated substrates can be used to study reaction mechanisms and identify rate-limiting steps. For example, deuterated phenelzine analogues are being used to investigate the inactivation mechanisms of not only MAO but also other flavin-dependent enzymes like Lysine-Specific Demethylase 1 (LSD1), a target in oncology. acs.orgresearchgate.net

In pharmacology and drug discovery , deuterated hydrazines serve as valuable research tools. Their altered pharmacokinetic profiles can help researchers decouple the effects of the parent drug from its metabolites, leading to a clearer understanding of its mechanism of action. nih.govmusechem.com This has led to the exploration of deuterated hydrazine derivatives for a range of conditions. The versatility of hydrazine-containing drugs suggests their potential could be repurposed for treating other CNS diseases, pain, and even certain cancers. acs.orgscienceopen.com Finally, deuterated compounds are widely used as internal standards in quantitative mass spectrometry-based bioanalysis, enabling more accurate measurements of drug and metabolite concentrations in biological samples.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Phenylethyl-d5)-hydrazine, monosulfate, and how do deuteration steps influence reaction yields?

- Methodological Answer : The compound is synthesized via diazotization of deuterated aniline derivatives (e.g., aniline-d5) using sodium nitrite and hydrochloric acid, followed by reduction with sodium sulfite. Deuteration at the phenethyl group introduces isotopic labeling, which may reduce reaction yields due to kinetic isotope effects during intermediate steps. Neutralization of the hydrochloride intermediate with sodium hydroxide yields the free base, which is subsequently sulfated .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- UV-Vis Spectroscopy : Quantify hydrazine content via permanganate reduction, with absorption maxima at 546 nm and 526 nm (molar absorptivity ~2200–2300 L·mol⁻¹·cm⁻¹) .

- NMR Spectroscopy : Confirm deuterium incorporation (e.g., ²H-NMR for isotopic purity) and hydrazine proton environments .

- HPLC with PMA Detection : Use phosphomolybdic acid (PMA) in 0.1 M HCl as a derivatizing agent for sensitive detection .

Q. What are the primary research applications in biochemical assays?

- Methodological Answer :

- MAO Inhibition Studies : As a deuterated analog of phenelzine, it is used to study isotope effects on monoamine oxidase (MAO) binding kinetics and metabolic stability .

- Isotopic Labeling : Acts as a tracer in metabolic pathways, leveraging deuterium’s minimal steric impact for tracking hydrazine-derived metabolites via LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to assess thermal and hydrolytic stability under varying physiological conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and phase transitions (e.g., monosulfate → sulfate phases at elevated temperatures) .

- Hydrolytic Stability : Incubate in buffered solutions (pH 4–9) at 37°C and monitor degradation via XRD to detect solid-solution formation (e.g., interaction with carbonate or chloride ions) .

Q. What methodologies resolve contradictions in spectroscopic data when analyzing deuterated derivatives?

- Methodological Answer :

- Isotopic Controls : Compare spectra of deuterated vs. non-deuterated analogs to distinguish isotope-induced shifts (e.g., ¹H-NMR peak splitting or ²H-NMR signal absence) .

- Multivariate Calibration : Use chemometric tools (e.g., PCA) to deconvolute overlapping UV-Vis absorption bands caused by deuteration .

Q. How to optimize hydrazone formation reactions for carbonyl group detection in complex matrices?

- Methodological Answer :

- Solvent Selection : Use 95% ethanol to enhance solubility and reaction efficiency, as demonstrated in benzaldehyde hydrazone synthesis .

- Deuterium Effects : Account for kinetic isotope effects (e.g., slower reaction rates due to C-D bonds) by extending reflux times (e.g., >1 hour) .

Q. What in vitro/in vivo models are appropriate for evaluating pharmacokinetics?

- Methodological Answer :

- In Vitro : Use hepatic microsomes to study deuterium’s impact on oxidative metabolism (e.g., CYP450-mediated degradation) .

- In Vivo : Employ isotope-labeled LC-MS to track deuterated metabolites in plasma and tissues, adjusting for deuterium’s half-life elongation .

Q. How to address discrepancies between theoretical and observed reaction outcomes in synthesis?

- Methodological Answer :

- Isotope-Specific Purification : Use deuterium-sensitive techniques like deuterated solvent extraction or ion-exchange chromatography to isolate intermediates .

- Kinetic Modeling : Apply computational tools (e.g., DFT) to predict deuteration effects on transition states and optimize reaction conditions .

Notes

- Avoid non-academic sources (e.g., BenchChem). Prioritize peer-reviewed journals (e.g., Journal of Analytical Sciences) and authoritative manuals (e.g., NMAM).

- For isotopic studies, emphasize deuterium’s role in altering reaction kinetics and metabolic pathways .

- Address contradictions in clinical data (e.g., hydrazine sulfate’s efficacy in cancer trials) by distinguishing in vitro mechanistic studies from in vivo complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.